
An In-depth Technical Guide to the
Physicochemical Properties of Bromoethyne

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: bromoethyne

Cat. No.: B3344055 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Bromoethyne (BrC≡CH), also known as bromoacetylene, is a highly reactive haloalkyne that

serves as a versatile building block in organic synthesis. Its unique chemical structure,

featuring a polarized carbon-bromine bond and an acidic terminal alkyne proton, makes it a

valuable reagent for the introduction of the ethynyl moiety and for the construction of more

complex molecular architectures. This guide provides a comprehensive overview of the

physicochemical properties of bromoethyne, detailed experimental protocols for its synthesis

and key reactions, and an analysis of its spectroscopic signature.

Physicochemical Properties
The fundamental physicochemical properties of bromoethyne are summarized in the table

below, providing a ready reference for laboratory applications.
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Property Value Reference

Molecular Formula C₂HBr

Molecular Weight 104.93 g/mol

Boiling Point 40.4 °C at 760 mmHg

Density 1.793 g/cm³

LogP 0.972

Refractive Index 1.488

Synthesis and Handling
Bromoethyne is a highly reactive and potentially explosive compound, necessitating careful

handling in a controlled laboratory environment. It is typically synthesized through the

dehydrohalogenation of 1,2-dibromoethene.

Experimental Protocol: Synthesis of Bromoethyne
This protocol describes the preparation of bromoethyne from 1,2-dibromoethene using a

strong base.

Materials:

1,2-dibromoethene

Alcoholic potassium hydroxide (KOH)

Sodamide (NaNH₂)

Inert solvent (e.g., diethyl ether)

Apparatus for reaction under inert atmosphere (e.g., Schlenk line)

Procedure:
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In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a dropping

funnel, and a condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve 1,2-

dibromoethene in an appropriate anhydrous solvent.

Cool the reaction mixture in an ice bath.

Slowly add a solution of alcoholic potassium hydroxide to the stirred solution of 1,2-

dibromoethene. The reaction is exothermic.

After the initial reaction to form bromoethene, further treatment with a stronger base like

sodamide is required to yield bromoethyne.

The progress of the reaction should be monitored by a suitable analytical technique (e.g.,

GC-MS or TLC analysis of quenched aliquots).

Upon completion, the reaction mixture is carefully quenched with a proton source (e.g., water

or a saturated ammonium chloride solution) at low temperature.

The organic layer is separated, and the aqueous layer is extracted with an appropriate

solvent.

The combined organic layers are dried over an anhydrous drying agent (e.g., MgSO₄),

filtered, and the solvent is carefully removed under reduced pressure to yield crude

bromoethyne.

Due to its high volatility and reactivity, bromoethyne is often used immediately in

subsequent reactions without extensive purification.

Safety and Handling Precautions
Bromoethyne is a hazardous substance and requires strict safety protocols.

Engineering Controls: All manipulations should be performed in a well-ventilated fume hood

or a glove box to avoid inhalation of vapors.

Personal Protective Equipment (PPE):

Eye Protection: Chemical safety goggles and a face shield are mandatory.
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Skin Protection: A flame-retardant lab coat and chemically resistant gloves (e.g., nitrile)

are essential.

Respiratory Protection: In case of insufficient ventilation, a respirator with an appropriate

cartridge for organic vapors should be used.

Inert Atmosphere: Due to its reactivity and potential for explosive decomposition,

bromoethyne should be handled under an inert atmosphere (e.g., nitrogen or argon).

Temperature Control: Reactions involving bromoethyne should be conducted at low

temperatures to control exothermic processes.

Spill and Waste Disposal: Spills should be absorbed with an inert material and disposed of

as hazardous waste. All waste containing bromoethyne must be quenched and disposed of

according to institutional safety guidelines.

dot graph SynthesisWorkflow { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.6,

fontname="Arial", fontsize=12]; node [shape=box, style="filled", fontname="Arial", fontsize=11,

margin=0.1]; edge [fontname="Arial", fontsize=10];

// Nodes "1_2_Dibromoethene" [label="1,2-Dibromoethene", fillcolor="#F1F3F4",

fontcolor="#202124"]; "Alcoholic_KOH" [label="Alcoholic KOH", shape=ellipse,

fillcolor="#FFFFFF", fontcolor="#202124"]; "Bromoethene" [label="Bromoethene",

fillcolor="#F1F3F4", fontcolor="#202124"]; "Sodamide" [label="Sodamide (NaNH2)",

shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; "Bromoethyne"

[label="Bromoethyne", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges "1_2_Dibromoethene" -> "Bromoethene" [label="Dehydrohalogenation"];

"Alcoholic_KOH" -> "Bromoethene"; "Bromoethene" -> "Bromoethyne"

[label="Dehydrohalogenation"]; "Sodamide" -> "Bromoethyne"; } dot Caption: Synthesis of

Bromoethyne Workflow.

Chemical Reactivity
The reactivity of bromoethyne is dominated by the chemistry of the carbon-carbon triple bond

and the carbon-bromine bond.
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Nucleophilic Substitution
The electron-withdrawing effect of the bromine atom makes the acetylenic proton acidic,

allowing for deprotonation with a strong base to form a bromoacetylide anion. This anion can

then act as a nucleophile. However, the bromine atom can also be displaced by nucleophiles.

Cross-Coupling Reactions
Bromoethyne is an excellent substrate for palladium-catalyzed cross-coupling reactions, most

notably the Sonogashira coupling.

Experimental Protocol: Sonogashira Coupling of
Bromoethyne
This protocol outlines a general procedure for the coupling of bromoethyne with an aryl iodide.

Materials:

Bromoethyne (freshly prepared solution)

Aryl iodide

Palladium catalyst (e.g., Pd(PPh₃)₄)

Copper(I) iodide (CuI)

Amine base (e.g., triethylamine or diisopropylamine)

Anhydrous solvent (e.g., THF or DMF)

Procedure:

To a flame-dried Schlenk flask under an inert atmosphere, add the aryl iodide, palladium

catalyst, and copper(I) iodide.

Add the anhydrous solvent and the amine base via syringe.

Stir the mixture at room temperature to ensure dissolution of the solids.
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Slowly add the solution of bromoethyne to the reaction mixture.

The reaction is typically stirred at room temperature or slightly elevated temperatures until

completion, which can be monitored by TLC or GC-MS.

Upon completion, the reaction is quenched, and the product is isolated through standard

workup procedures including extraction, drying, and purification by column chromatography.

// Node for Bromoethyne Bromoethyne [label="{Bromoethyne | H-C≡C-Br}",

fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Nodes for Reaction Types Nucleophilic_Substitution [label="{Nucleophilic Substitution |

Nu⁻}", fillcolor="#F1F3F4", fontcolor="#202124"]; Sonogashira_Coupling [label="{Sonogashira

Coupling | R-I, Pd/Cu catalyst}", fillcolor="#F1F3F4", fontcolor="#202124"];

// Nodes for Products Substituted_Alkyne [label="{Substituted Alkyne | H-C≡C-Nu}",

fillcolor="#34A853", fontcolor="#FFFFFF"]; Coupled_Product [label="{Coupled Product | R-

C≡C-H}", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Bromoethyne -> Nucleophilic_Substitution [label="Reaction with Nucleophile"];

Nucleophilic_Substitution -> Substituted_Alkyne; Bromoethyne -> Sonogashira_Coupling

[label="Cross-Coupling"]; Sonogashira_Coupling -> Coupled_Product; } dot Caption: Key

Reaction Pathways of Bromoethyne.

Spectroscopic Analysis
The structural features of bromoethyne give rise to a distinct spectroscopic signature.
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Spectroscopic Data

¹H NMR

A singlet is observed for the acetylenic proton.

The chemical shift is influenced by the

electronegativity of the bromine atom and

typically appears in the downfield region for

terminal alkynes.

¹³C NMR

Two signals are expected for the two sp-

hybridized carbon atoms. The carbon attached

to the bromine will be significantly deshielded

and appear further downfield.

Infrared (IR) Spectroscopy

A sharp, weak to medium absorption band is

expected for the C≡C stretch. A sharp, strong

band corresponding to the ≡C-H stretch will also

be present. The C-Br stretch will appear in the

fingerprint region.

Mass Spectrometry

The mass spectrum will show a characteristic

isotopic pattern for a bromine-containing

compound, with two molecular ion peaks (M and

M+2) of nearly equal intensity. Fragmentation

will likely involve the loss of the bromine atom

and the acetylenic proton.

Table of Expected Spectroscopic Data:
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Technique Feature
Expected Chemical Shift /
Wavenumber

¹H NMR ≡C-H ~2.0-3.0 ppm

¹³C NMR -C≡C-Br ~60-70 ppm

-C≡C-Br ~30-40 ppm

IR ≡C-H stretch ~3300 cm⁻¹

C≡C stretch ~2100-2260 cm⁻¹

C-Br stretch ~500-600 cm⁻¹

Mass Spec. Molecular Ion (M⁺, M+2⁺) m/z 104, 106

Conclusion
Bromoethyne is a potent synthetic intermediate with well-defined physicochemical properties

and reactivity. Its successful application in research and development, particularly in the

synthesis of complex organic molecules for drug discovery, relies on a thorough understanding

of its characteristics and adherence to strict safety protocols during its handling and use. The

spectroscopic data presented provides a valuable reference for the characterization of this

important molecule.

To cite this document: BenchChem. [An In-depth Technical Guide to the Physicochemical
Properties of Bromoethyne]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3344055#physicochemical-properties-of-
bromoethyne]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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